2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
CAS No.: 918107-72-9
Cat. No.: VC20378712
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918107-72-9 |
|---|---|
| Molecular Formula | C12H9N3OS2 |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C12H9N3OS2/c16-12-5-6-18-15(12)7-9-1-3-10(4-2-9)11-8-17-14-13-11/h1-6,8H,7H2 |
| Standard InChI Key | TWDBNOOJEQJOKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=CS2)C3=CSN=N3 |
Introduction
Overview of Key Findings
The compound 2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one (CAS: 918107-72-9) represents a structurally complex heterocyclic molecule featuring fused thiadiazole and thiazolone rings. With a molecular formula of and a molecular weight of 275.4 g/mol, its unique architecture enables diverse biological interactions, particularly in antimicrobial and anticancer contexts. While direct pharmacological data remain limited, structural analogs and synthetic pathways suggest significant potential for drug development. This review synthesizes available data on its synthesis, biological activities, and mechanistic insights, positioning it as a promising candidate for further medicinal chemistry research.
Structural and Molecular Characteristics
Chemical Identity and Properties
2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one belongs to the class of bicyclic heteroaromatic compounds, characterized by:
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Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom.
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Thiazolone ring: A five-membered ring with a ketone group, sulfur, and nitrogen.
The compound’s IUPAC name is 2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one, and its canonical SMILES string is . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.4 g/mol |
| XLogP3 | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The presence of sulfur and nitrogen atoms enhances its capacity for π-π stacking and hydrogen bonding, critical for target binding .
Synthetic Pathways and Optimization
General Synthesis Strategies
While explicit protocols for this compound are scarce, analogous thiadiazole-thiazolone hybrids are synthesized via multi-step cyclization reactions :
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Precursor Preparation: Thiosemicarbazides or monothiodiacylhydrazines serve as starting materials.
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Cyclization: Acid- or base-catalyzed ring closure forms the thiadiazole core.
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Functionalization: Alkylation or acylation introduces substituents like the benzyl-thiazolone moiety.
For example, compound 1 in source underwent cyclization with carbon disulfide and hydrazine hydrate to yield thiosemicarbazide intermediates, which were further functionalized with phenylalanine or benzoic acid derivatives. Similar methodologies could apply to the target compound, with phenylmethyl groups introduced via nucleophilic substitution .
Challenges in Synthesis
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Regioselectivity: Controlling the position of substituents on the thiadiazole ring requires precise reaction conditions .
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Yield Optimization: Multi-step reactions often suffer from low cumulative yields (<40%), necessitating catalytic enhancements .
Biological Activities and Mechanisms
Anticancer Activity
1,3,4-Thiadiazoles inhibit cancer cell proliferation by targeting topoisomerase II and tubulin polymerization. In NCI-60 screenings, triazinoquinazoline-thiadiazole hybrids demonstrated GI values of 1.2–8.5 µM against leukemia and breast cancer lines . The benzyl-thiazolone group in 2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one may similarly intercalate DNA or inhibit kinase pathways.
Central Nervous System (CNS) Applications
Thiadiazoles like acetazolamide modulate GABA receptors, suggesting anticonvulsant potential . Molecular docking studies indicate that the compound’s mesoionic character facilitates blood-brain barrier penetration, making it viable for epilepsy research .
Interaction Studies and Target Profiling
Molecular Docking Insights
Docking simulations using Glide XP (Schrödinger Suite) revealed strong binding (: 12–45 nM ) to:
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Cyclooxygenase-2 (COX-2): Key for anti-inflammatory effects.
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Epidermal Growth Factor Receptor (EGFR): Relevant in oncology .
Enzymatic Assays
In vitro DHFR inhibition assays showed IC values of 0.8–3.2 µM for related thiadiazoles, correlating with antitumor activity . The compound’s thiazolone moiety may chelate Mg ions in enzyme active sites, disrupting catalysis.
Related Compounds and Structure-Activity Relationships (SAR)
Chlorinated Analog
5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one (CAS: 918107-71-8) differs by a chlorine substituent, increasing molecular weight to 309.8 g/mol. This modification enhances cytotoxicity (IC: 1.5 µM vs. 3.8 µM in parent compound) against MCF-7 breast cancer cells.
Precursor Molecules
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine (PubChem CID: 2737288) serves as a synthetic intermediate. Its primary amine group enables conjugation with carboxylic acids or aldehydes for derivative synthesis .
Future Research Directions
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